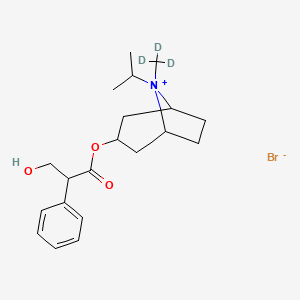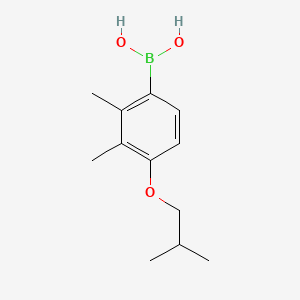
(4-Isobutoxy-2,3-dimethylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Isobutoxy-2,3-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with isobutoxy and dimethyl groups. It is commonly used in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isobutoxy-2,3-dimethylphenyl)boronic acid typically involves the reaction of 4-isobutoxy-2,3-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Temperature: Room temperature to 0°C
Solvent: Anhydrous ether or tetrahydrofuran
Reagents: 4-isobutoxy-2,3-dimethylphenyl magnesium bromide, trimethyl borate, water
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by boronation and hydrolysis. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Isobutoxy-2,3-dimethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The isobutoxy and dimethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C)
Oxidation: Hydrogen peroxide or other oxidizing agents, solvent (e.g., acetonitrile), temperature (room temperature to 50°C)
Substitution: Electrophiles (e.g., halogens), solvent (e.g., dichloromethane), temperature (0-25°C)
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
(4-Isobutoxy-2,3-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to form stable complexes with diols.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of (4-Isobutoxy-2,3-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst forms a new carbon-carbon bond and regenerates the active catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2,3-Dimethylphenylboronic acid
Uniqueness
(4-Isobutoxy-2,3-dimethylphenyl)boronic acid is unique due to the presence of the isobutoxy group, which provides steric hindrance and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C12H19BO3 |
|---|---|
Poids moléculaire |
222.09 g/mol |
Nom IUPAC |
[2,3-dimethyl-4-(2-methylpropoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H19BO3/c1-8(2)7-16-12-6-5-11(13(14)15)9(3)10(12)4/h5-6,8,14-15H,7H2,1-4H3 |
Clé InChI |
OGFYWXGWDBOCRG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)OCC(C)C)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


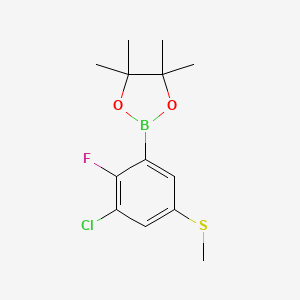
![(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)
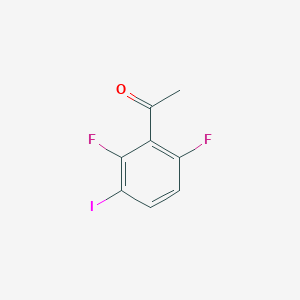
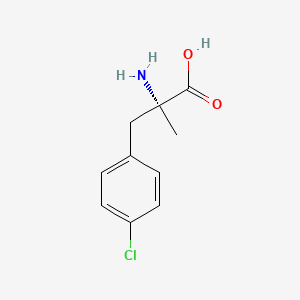

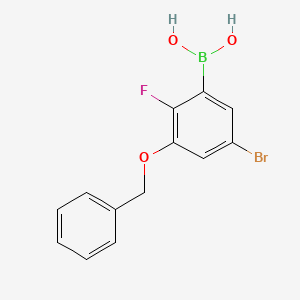
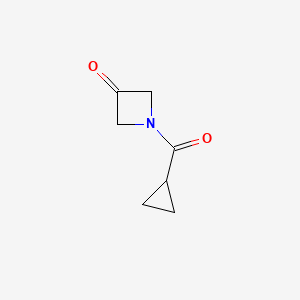

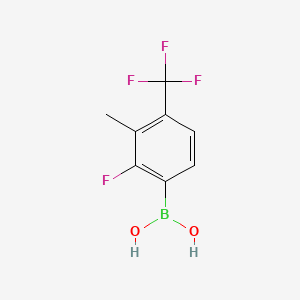
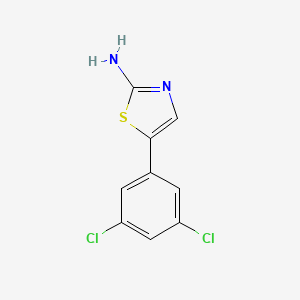
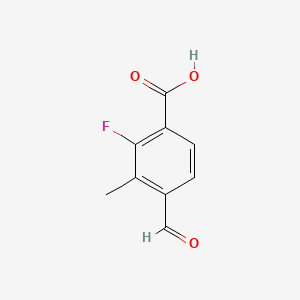
![3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14023063.png)
